2,6-Bis(pyridin-2-yl)-4-pyridone

Descripción

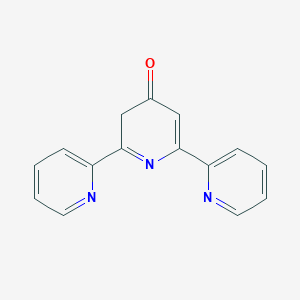

2,6-Bis(pyridin-2-yl)-4-pyridone (CAS: 128143-88-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₁N₃O and a molecular weight of 249.27 g/mol . Structurally, it features a central pyridone ring substituted at the 2- and 6-positions with pyridyl groups. The pyridone moiety introduces a ketone functional group, distinguishing it from its parent terpyridine (tpy) analogs, which typically contain a pyridine ring instead. This substitution imparts unique electronic and coordination properties, such as enhanced hydrogen-bonding capability and altered π-conjugation, making it a versatile ligand in coordination chemistry and materials science .

Propiedades

Fórmula molecular |

C15H11N3O |

|---|---|

Peso molecular |

249.27 g/mol |

Nombre IUPAC |

2,6-dipyridin-2-yl-3H-pyridin-4-one |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-9H,10H2 |

Clave InChI |

CGUPLVQBSFAWNS-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)C=C(N=C1C2=CC=CC=N2)C3=CC=CC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(pyridin-2-yl)-4-pyridone typically involves the reaction of 2,6-diacetylpyridine with various amines under reflux conditions. For instance, treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Bis(pyridin-2-yl)-4-pyridone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The pyridine rings can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Aplicaciones Científicas De Investigación

2,6-Bis(pyridin-2-yl)-4-pyridone has a wide range of applications in scientific research:

Medicine: Research is ongoing into the use of these complexes in medicinal chemistry, particularly for their potential as therapeutic agents.

Industry: The compound is used in the development of materials with specific electronic and magnetic properties.

Mecanismo De Acción

The mechanism by which 2,6-Bis(pyridin-2-yl)-4-pyridone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, iron(II) complexes of the compound exhibit spin-crossover behavior, which is of interest in the study of electronic and magnetic properties .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : The pyridone group in this compound is electron-withdrawing, contrasting with the electron-donating oxazoline groups in bis-oxazoline analogs. This difference significantly impacts metal-ligand interactions, with pyridone derivatives favoring harder metal ions (e.g., Fe³⁺, Ru³⁺) .

- Solubility: The ketone group enhances solubility in polar solvents (e.g., DCM, methanol) compared to purely aromatic terpyridines .

Photophysical Properties

Key Observations :

- Blue Shift in Absorption : The pyridone derivative exhibits a blue shift (278 nm) compared to tpyOH (290 nm), attributed to reduced π-conjugation due to the electron-withdrawing ketone .

- Emission Quenching : The lower quantum yield (ϕ = 0.78) of this compound versus tpyOH (ϕ = 0.85) suggests intramolecular charge transfer (CT) interactions involving the pyridone group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis(pyridin-2-yl)-4-pyridone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using 2-acetylpyridine and aldehydes under mild conditions (e.g., one-pot cyclization with yields >70% ). Microwave-assisted methods or Mitsunobu reactions (e.g., coupling pyridyl fragments) may improve efficiency . Key parameters include solvent choice (e.g., ethanol for solubility), temperature (room temperature to 80°C), and catalysts (e.g., Knoevenagel catalysts). Purity is assessed via HPLC or NMR, with recrystallization in polar solvents (e.g., methanol) to remove oligomeric byproducts .

Q. How do protomeric equilibria and self-association properties affect the stability of this compound in solution?

- Methodological Answer : The 2,6-substitution pattern suppresses self-association compared to unsubstituted 4-pyridones, stabilizing the keto form in non-polar solvents (e.g., chloroform) . UV-Vis titration or NMR dilution studies can quantify equilibrium shifts. Solvent polarity and temperature significantly impact tautomerization: polar solvents (DMSO) favor the enol form, while non-polar media stabilize the keto form .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm) and confirm substitution patterns .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions in cyclohexane derivatives ).

- Fluorescence Spectroscopy : Emission spectra (λ = 320–450 nm) reveal π-π* transitions, useful for studying electronic properties .

Advanced Research Questions

Q. How can this compound be integrated into coordination polymers, and what factors dictate ligand geometry?

- Methodological Answer : The compound acts as a tridentate N-donor ligand for transition metals (e.g., Ru, Fe). Metal-ligand ratios (1:1 or 1:2) and counterion choice (e.g., Cl⁻ vs. PF₆⁻) influence coordination geometry (octahedral vs. square planar). Solvothermal synthesis in DMF/water mixtures enhances crystallinity, while ESI-MS monitors intermediate species . DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and spin states .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

- Methodological Answer : Steric hindrance from pyridyl substituents often leads to disordered solvent molecules (e.g., butan-2-one in crystal lattices ). Strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion .

- TWINABS for modeling twinned crystals .

- SQUEEZE/PLATON to mask unresolved electron density .

Q. How do electronic substituents (e.g., CF₃, Br) at the 4-position modulate fluorescence properties?

- Methodological Answer : Electron-withdrawing groups (CF₃) redshift emission maxima (Δλ ≈ 20 nm) by stabilizing the excited state. Time-resolved fluorescence (TCSPC) measures lifetimes (τ = 1–5 ns), correlating with substituent Hammett parameters. Solvatochromic studies in DCM/MeCN mixtures quantify polarity-dependent quenching .

Key Challenges and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.